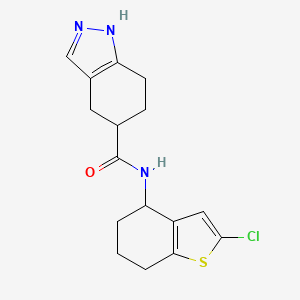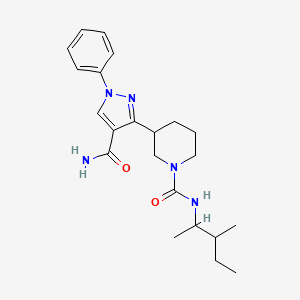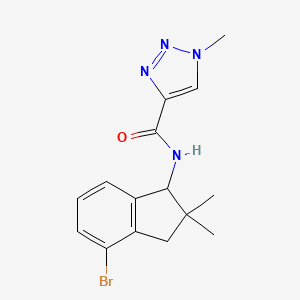
N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide is a complex organic compound that features a benzothiophene and an indazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiophene Moiety: This can be achieved through cyclization reactions involving sulfur-containing reagents.
Introduction of the Chlorine Atom: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Indazole Ring: This involves cyclization reactions that may require catalysts or specific reaction conditions.
Coupling of the Two Moieties: The final step involves coupling the benzothiophene and indazole moieties under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF for azide substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of azido derivatives.
Scientific Research Applications
N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)quinoxalin-6-amine
- N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)quinolin-6-amine
- N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)quinolin-8-amine
Uniqueness
N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide is unique due to its specific combination of benzothiophene and indazole moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS/c17-15-7-11-13(2-1-3-14(11)22-15)19-16(21)9-4-5-12-10(6-9)8-18-20-12/h7-9,13H,1-6H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLHIUXXTDUAJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=C2)Cl)NC(=O)C3CCC4=C(C3)C=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[[(2-Cyclopentylsulfonylacetyl)amino]methyl]benzoic acid](/img/structure/B7060417.png)
![1-bromo-N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]methanesulfonamide](/img/structure/B7060424.png)
![N-[(3-methylthiophen-2-yl)methyl]-1-(oxan-4-ylsulfonyl)piperidin-4-amine](/img/structure/B7060434.png)

![N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide](/img/structure/B7060442.png)
![N-[[1-(2-fluorophenyl)cyclopropyl]methyl]-2-methyl-2-methylsulfonylpropan-1-amine](/img/structure/B7060448.png)
![5-[[(2-Cyclohexyl-1-hydroxypropan-2-yl)amino]methyl]-2-methoxyphenol](/img/structure/B7060458.png)

![4-[2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B7060466.png)
![oxolan-2-ylmethyl 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine-1-carboxylate](/img/structure/B7060473.png)
![N-[2-methyl-3-(2-methylimidazol-1-yl)propyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide](/img/structure/B7060480.png)
![1-Methyl-4-[2-(2-methyl-2,3-dihydroindol-1-yl)ethylsulfamoyl]pyrrole-2-carboxamide](/img/structure/B7060482.png)
![1-[3,3-Dimethyl-4-(3-methylsulfonylpropanoyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7060488.png)
![[4-(4-Bromopyrazol-1-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B7060508.png)
